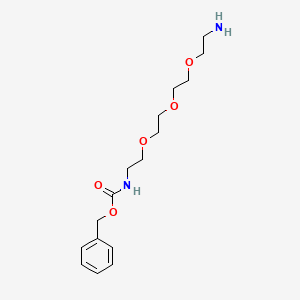

CbzNH-PEG3-CH2CH2NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CbzNH-PEG3-CH2CH2NH2, also known as benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG) derivative. This compound contains a benzyl (Cbz) protecting group at one end and a free amine group at the other end. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions

CbzNH-PEG3-CH2CH2NH2 is synthesized through a series of chemical reactions involving the coupling of PEG derivatives with benzyl carbamate. The amino group reacts with carboxylic acids and activated esters to form an amide bond. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process typically includes purification steps such as crystallization or chromatography to achieve a purity of ≥95% .

化学反応の分析

Types of Reactions

CbzNH-PEG3-CH2CH2NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amide bonds

Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine

Common Reagents and Conditions

Carboxylic Acids and Activated Esters: Used for amide bond formation.

Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group

Major Products Formed

科学的研究の応用

CbzNH-PEG3-CH2CH2NH2 has a wide range of applications in scientific research, including:

Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings

作用機序

The mechanism of action of CbzNH-PEG3-CH2CH2NH2 involves its ability to form stable amide bonds with carboxylic acids and activated esters. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications. The benzyl protecting group can be removed to expose the free amine, which can then participate in further chemical reactions .

類似化合物との比較

Similar Compounds

Aminooxy-PEG3-NH-Boc: Contains an aminooxy group and a Boc protected amine group.

CbzNH-PEGn-CH2CH2NH2: Similar PEG derivatives with varying lengths of the PEG spacer

Uniqueness

CbzNH-PEG3-CH2CH2NH2 is unique due to its specific PEG spacer length and the presence of both a benzyl protecting group and a free amine group. This combination allows for versatile applications in bioconjugation, drug delivery, and material science .

生物活性

CbzNH-PEG3-CH2CH2NH2 (CAS: 863973-20-0) is a bifunctional polyethylene glycol (PEG) derivative that features a carbobenzyloxy (Cbz)-protected amine at one end and a free amine at the other. This compound is notable for its enhanced solubility in aqueous environments, making it valuable in various chemical and biomedical applications, particularly in drug delivery systems and bioconjugation processes.

- Molecular Formula : C16H26N2O5

- Molecular Weight : 326.4 g/mol

- Solubility : Soluble in water and common organic solvents

- Functional Groups : Cbz-protected amine, free amine

Biological Activity

The biological activity of this compound is primarily attributed to its capacity for bioconjugation and its role in enhancing the pharmacokinetic properties of therapeutic agents.

- Bioconjugation : The free amine can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of biomolecules such as peptides, proteins, and nucleotides. This reaction is crucial for creating targeted drug delivery systems.

- Drug Delivery : The PEG spacer improves the solubility and biocompatibility of conjugated drugs, which enhances their stability and bioavailability. This property is particularly important for hydrophobic drugs that require solubilization for effective therapeutic use.

Applications

- Peptide Synthesis : The Cbz group protects the amine during peptide synthesis, allowing for selective deprotection under acidic conditions to yield free amines for further reactions.

- Nanoparticle Functionalization : this compound is utilized to functionalize nanoparticles, improving their circulation time in the bloodstream and reducing immunogenicity while allowing for the attachment of targeting ligands.

- Surface Modifications : It is commonly used to modify surfaces of medical devices and biosensors to enhance biocompatibility and reduce non-specific binding, thus improving performance in biological environments.

Case Studies

-

Targeted Drug Delivery Systems :

- A study demonstrated that PEGylated nanoparticles using this compound showed significantly improved pharmacokinetics compared to non-PEGylated counterparts, leading to enhanced therapeutic efficacy in cancer treatment models.

-

Bioconjugation Techniques :

- Research highlighted the effectiveness of this compound in linking antibodies to drug molecules, resulting in antibody-drug conjugates (ADCs) that exhibited increased specificity towards tumor cells while minimizing off-target effects.

Data Table of Biological Activities

特性

IUPAC Name |

benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGORDLYOYIQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。